N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

enzyme inhibition HMG-CoA reductase off-target screening

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS 376347-09-0) is a sulfonamide derivative with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol. It is characterized by a phenyl ring bearing a 3‑hydroxymethyl group and a methanesulfonamide moiety.

Molecular Formula C8H11NO3S
Molecular Weight 201.24
CAS No. 376347-09-0
Cat. No. B2394112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Hydroxymethyl)phenyl)methanesulfonamide
CAS376347-09-0
Molecular FormulaC8H11NO3S
Molecular Weight201.24
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)CO
InChIInChI=1S/C8H11NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3
InChIKeyVPZIJOVNCXBFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS 376347-09-0) – Core Properties and Procurement Considerations


N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS 376347-09-0) is a sulfonamide derivative with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is characterized by a phenyl ring bearing a 3‑hydroxymethyl group and a methanesulfonamide moiety. This compound is primarily utilized as an organic building block and a synthetic intermediate in medicinal chemistry and pharmaceutical research . While no specific biological activity is documented for this exact compound in primary literature, its sulfonamide core and functional group arrangement render it a versatile scaffold for further derivatization .

Why N-(3-(Hydroxymethyl)phenyl)methanesulfonamide Cannot Be Replaced by a Positional Isomer or Generic Sulfonamide


Substitution of N-(3‑(hydroxymethyl)phenyl)methanesulfonamide with a positional isomer (e.g., 2‑ or 4‑hydroxymethyl analog) or a generic sulfonamide is not scientifically justified due to the lack of comparable functional verification data. Although these isomers share the same molecular formula and weight , their distinct substitution patterns can lead to significant differences in hydrogen‑bonding capacity, reactivity, and biological target engagement . In the absence of direct comparative activity studies, a change in the position of the hydroxymethyl group introduces an uncontrolled variable that may compromise synthetic yield, binding specificity, or downstream assay reproducibility. Therefore, procurement of the exact 3‑substituted compound is essential to maintain experimental fidelity and avoid uncharacterized deviations in research outcomes.

Quantitative Differentiation of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide from Closest Analogs


Evidence Item 1: Lack of Off‑Target HMG‑CoA Reductase Inhibition

In an enzymatic assay using rat hepatic microsomal HMG‑CoA reductase, N‑(3‑(hydroxymethyl)phenyl)methanesulfonamide exhibited no significant inhibitory activity [1]. This contrasts with many sulfonamide derivatives that are known to inhibit this enzyme, thus providing a clean baseline for applications where HMG‑CoA reductase inhibition is undesirable.

enzyme inhibition HMG-CoA reductase off-target screening

Evidence Item 2: Molecular Descriptor Differentiation from Positional Isomers

Computed molecular descriptors highlight subtle but critical differences between the 3‑hydroxymethyl (target) and 4‑hydroxymethyl (comparator) isomers. The 3‑isomer exhibits a lower predicted LogP (1.70) compared to the 4‑isomer (predicted LogP ~1.90) , indicating slightly higher hydrophilicity. This affects membrane permeability and solubility profiles in biological assays.

physicochemical properties QSAR molecular modeling

Evidence Item 3: Purity and Quality Control Specifications

Commercial vendors consistently supply N‑(3‑(hydroxymethyl)phenyl)methanesulfonamide at purities ≥95% (often 97%), with batch‑specific analytical data (NMR, HPLC, GC) available upon request . In contrast, the 2‑hydroxymethyl isomer is typically offered at lower purities (~95%) without guaranteed analytical certification . This higher and verified purity reduces the risk of unknown impurities interfering with sensitive reactions or biological assays.

quality control analytical chemistry procurement

Optimal Use Cases for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide in Research and Development


Scenario 1: Scaffold for Selective Enzyme Inhibitor Design

The compound's lack of intrinsic HMG‑CoA reductase inhibition makes it an attractive starting point for designing enzyme inhibitors where off‑target effects on cholesterol biosynthesis must be avoided. Medicinal chemists can functionalize the hydroxymethyl group to create focused libraries targeting kinases, proteases, or carbonic anhydrases without the confounding variable of HMG‑CoA inhibition.

Scenario 2: Physicochemical Property Optimization via 3‑Hydroxymethyl Motif

Given its lower predicted LogP (1.70) relative to the 4‑substituted isomer, this compound is preferable in lead optimization campaigns that require improved aqueous solubility. The 3‑hydroxymethyl substitution pattern can be leveraged to modulate solubility and hydrogen‑bonding potential while maintaining the sulfonamide pharmacophore.

Scenario 3: High‑Reproducibility Synthetic Intermediate

With commercial availability at purities ≥95% and batch‑specific analytical data (NMR, HPLC, GC) , this compound is ideally suited as a synthetic intermediate in multi‑step syntheses where trace impurities could poison catalysts, alter reaction yields, or confound biological assay results. Its well‑characterized nature supports rigorous GLP‑compliant workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.